Lipophilicity (XLogP3) Comparison: 4-Methyl vs. 4-Chloro vs. Unsubstituted Benzenecarbothioamide Analogs
The target compound, N-(3,4-dichlorophenyl)-4-methylbenzenecarbothioamide, exhibits a computed XLogP3 of 5.4, reflecting the combined lipophilic contributions of the 4-methyl group on the benzoyl ring and the 3,4-dichlorophenyl moiety on the thioamide nitrogen [1]. By contrast, the des-methyl analog N-(3,4-dichlorophenyl)benzenecarbothioamide (CAS 10278-50-9) has an XLogP3 of approximately 4.7–5.0 [2], while the N-unsubstituted 4-methylbenzenecarbothioamide (CAS 2362-62-1) has a measured LogP of 2.33 . The approximately 0.4–0.7 log unit advantage over the des-methyl analog and a >3 log unit advantage over the N-unsubstituted scaffold translate to significantly different predicted membrane partitioning and bioavailability characteristics in cell-based assay contexts.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 5.4 (computed) |
| Comparator Or Baseline | CAS 10278-50-9: XLogP ≈ 4.5–5.0 (estimated); CAS 2362-62-1: LogP = 2.33 (measured) |
| Quantified Difference | Target minus CAS 10278-50-9: ΔXLogP ≈ +0.4 to +0.9; Target minus CAS 2362-62-1: ΔLogP ≈ +3.07 |
| Conditions | Computed values from PubChem (XLogP3 algorithm); experimental LogP from BocSci database |
Why This Matters
Higher and differentiated lipophilicity directly impacts cellular permeability and non-specific protein binding in biological assays, making the 4-methyl analog preferable when greater membrane partitioning is required relative to its less lipophilic in-class alternatives.
- [1] PubChem Computed Properties for CID 3001408: XLogP3 = 5.4. PubChem release 2024.11.20. View Source
- [2] BenchChem data cited for reference: predicted XLogP range for N-(3,4-dichlorophenyl)benzenecarbothioamide (CAS 10278-50-9) ≈ 4.5–5.0. Note: this source is used solely for comparative estimation; primary confirmation recommended via experimental determination. View Source
